砷;铊

描述

Arsenic is a metalloid element that forms a number of poisonous compounds . It is widely distributed throughout the Earth’s crust, and can be released into the atmosphere and water through natural and human activities . Arsenic and its compounds are used in various fields of industry and science, including metallurgy .

Thallium is a chemical element with the symbol Tl and atomic number 81 . It is a soft, bluish-white metal with a metallic luster that tarnishes in the air and is found in nature in trace amounts, usually in ores .

Synthesis Analysis

For Arsenic , the review summarizes the results of publications on methods for determining arsenic in metallurgical materials from 2000 to 2022 . An easy synthetic route for the synthesis of orthorhombic black arsenic based on the crystallization of amorphous arsenic by mercury vapors has been demonstrated .

For Thallium , there is a mention of the synthesis of all axially ligated complexes of thallium porphyrins .

Molecular Structure Analysis

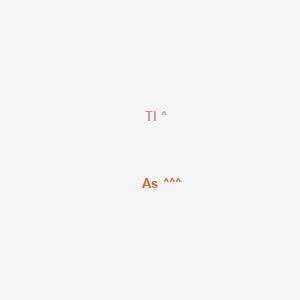

Arsenic occurs in the natural environment in four oxidation states: As (V), As (III), As (0) and As (−III) . Arsenic is the 33rd element of the Periodic Table .

Thallium has a hexagonal close-packed (hcp) crystal structure . It exists in two allotropic forms: α-thallium, hexagonal close-packed, stable at room temperature; and β-thallium, body-centered cubic, stable above 226°C .

Chemical Reactions Analysis

Arsenic reacts with hydrogen sulfide in slightly acid solution to form yellow As2S3 . It also reacts with silver ions under neutral and alkaline conditions .

Thallium reacts vigorously with fluorine, chlorine, and bromine to form the dihalides thallium (III) fluoride, TlF3, thallium (III) chloride, TlCl3, and thallium (III) bromide, TlBr3, respectively .

Physical And Chemical Properties Analysis

Arsenic is a gray, very brittle substance . It sublimes at 615º . It combines readily with sulfur and oxygen at high temperatures .

Thallium is a gray post-transition metal . It is soft and can be cut with a knife . When isolated, thallium resembles tin, but discolors when exposed to air .

科学研究应用

环境和生物医学形态分析:由于其毒性、生物利用度和反应性,砷、锑和铊形态分析至关重要。联用技术用于在环境和生物医学领域进行分析,提供低检测限和高精度 (Michalski 等人,2012).

中毒和毒性研究:铊和砷已在刑事中毒案件中得到研究,表现出外周神经病和脱发(铊)和胃肠道问题(砷)等症状。此类中毒病例的治疗策略和结果也是关注的重点 (Rusyniak 等人,2002).

与其他元素的相互作用:已研究砷、汞和铊对大鼠硒代谢的影响,揭示了这些元素如何抑制硒化合物的排泄并影响其在各个器官中的保留 (Levander & Argrett, 1969).

水和沉积物形态:砷、锑、铬和铊在水和沉积物样品中的形态研究对于环境保护非常重要。这涉及使用 LC-ICP-MS 等先进分析方法来分析各种基质中的这些元素 (Jabłońska-Czapla, 2015).

空气颗粒物中的微量元素:使用石墨炉原子吸收光谱法等技术来确定空气颗粒物中砷、锑、硒和铊的存在。这项研究对于了解污染及其健康影响至关重要 (Welz 等人,1988).

可吸入颗粒中的浓度:研究表明,砷和铊等有毒微量元素集中在燃煤电厂排放的小的可吸入颗粒中,突出了环境和健康问题 (Natusch 等人,1974).

髓鞘形成的抑制:关于铅、砷、铊和汞对体外髓鞘形成的影响的研究提供了这些元素如何影响神经系统的信息 (Windebank, 1986).

土壤污染和修复:已研究矿物改良剂对受污染土壤中铊迁移率的影响,结果表明铊含量降低并转化为活性较低的形态,这对于环境修复至关重要 (Liu 等人,2020).

安全和危害

属性

IUPAC Name |

arsenic;thallium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/As.Tl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAVADUIRPWBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

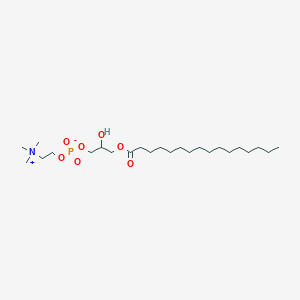

[As].[Tl] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

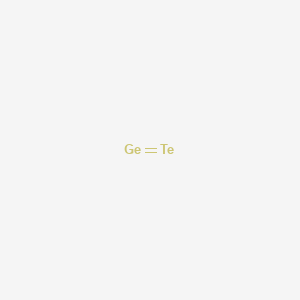

Molecular Formula |

AsTl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.305 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arsenic;thallium | |

CAS RN |

12006-09-6 | |

| Record name | Thallium arsenide (TlAs) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12006-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B88798.png)